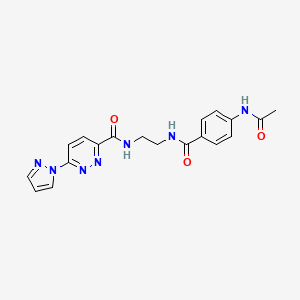![molecular formula C14H10ClF3N2O B2691630 (Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine CAS No. 326808-43-9](/img/structure/B2691630.png)
(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(trifluoromethyl)pyridin-2-amine is an aminopyridine . It is used as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .
Physical and Chemical Properties This compound has a molecular formula of C6H4ClF3N2 and a molecular weight of 196.56 . It has a melting point of 86-90 °C and a boiling point of 205°C . The compound is slightly soluble in chloroform and methanol . It has a predicted pKa of 1.79±0.49 .
Wissenschaftliche Forschungsanwendungen
Fluorescent Zinc Sensors
Research has developed midrange affinity fluorescent Zn(II) sensors, such as ZP9 and ZP10, which are asymmetrically derivatized fluorescein-based dyes. These sensors contain an aniline-based ligand moiety functionalized with a pyridyl-amine-pyrrole group, offering sub-micromolar to low-micromolar affinity for Zn(II). They exhibit significant fluorescence enhancement upon Zn(II) binding, indicating potential for biological imaging applications (Nolan et al., 2006).
Intramolecular Charge-Transfer Enhancement
The incorporation of tris[4-(pyridin-4-yl)phenyl]amine (TPPA) molecules into layered materials, such as zirconium hydrogen phosphate, has been studied. This process leads to significant organization and protonation of TPPA, enhancing intramolecular charge transfer (ICT). These findings suggest potential applications in modifying optical properties through restricted geometry systems (Melánová et al., 2014).
Microporous Materials Synthesis
The synthesis of large-pore gallium oxyfluorophosphates utilizing a combination of two structure-directing amines, including pyridine, showcases a unique approach to creating materials with potential for catalysis and gas storage. This synthesis strategy highlights the versatility of pyridine derivatives in directing the structure of microporous materials (Weigel et al., 1997).
Metal Ion Sensing and Coordination
A study on the enhancement of two-photon excited fluorescence (TPEF) for zinc sensing demonstrates the potential of pyridine derivatives in creating "turn-on" sensors for metal ions. The research focuses on a branched chromophore with pyridine terminal groups, showing significant TPEF signal increase upon zinc coordination, indicating high selectivity and sensitivity for zinc detection (Bhaskar et al., 2007).
Safety And Hazards
The compound has been classified as an irritant . It has hazard statements H302 and H412, indicating that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . Precautionary statements include P273, P301+P312+P330, which advise avoiding release to the environment, and if swallowed, call a poison center or doctor, and rinse mouth .
Eigenschaften
IUPAC Name |
(Z)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-1-phenylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O/c1-9(10-5-3-2-4-6-10)20-21-13-12(15)7-11(8-19-13)14(16,17)18/h2-8H,1H3/b20-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQSJWJZQZKKSY-UKWGHVSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-(Oxan-4-ylmethoxy)pyridin-3-yl]methanamine](/img/structure/B2691547.png)
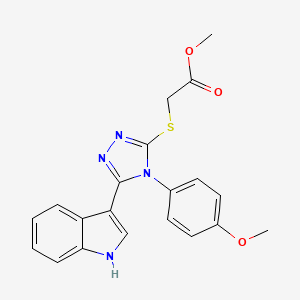
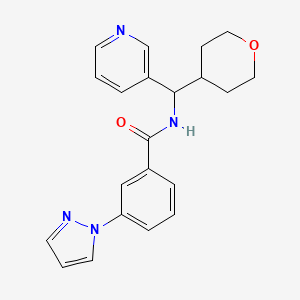
![3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2691552.png)
![2-[(4-Fluorophenyl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one](/img/structure/B2691553.png)
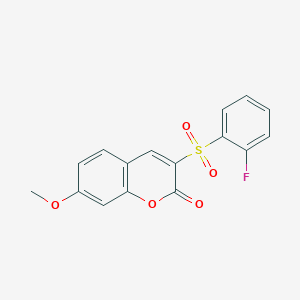
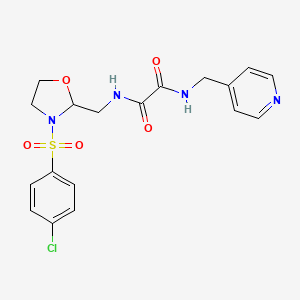
![2-(3-chlorophenylsulfonamido)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2691558.png)
![2-[5-(Trifluoromethyl)pyridin-2-yl]oxyacetic acid](/img/structure/B2691562.png)
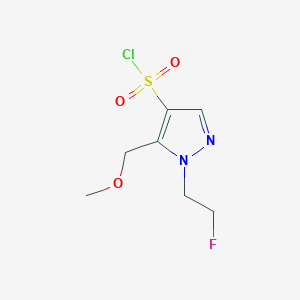
![7-[(4-bromophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2691565.png)
![3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2691566.png)
![Tert-butyl 6-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-oxo-1,4-diazepane-1-carboxylate](/img/structure/B2691567.png)
